![molecular formula C20H18FN3O3S B2595692 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 895784-19-7](/img/structure/B2595692.png)
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide
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Overview
Description
“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development due to its various biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Molecular Structure Analysis
The molecular formula of the compound is C21H18FN5O3S . The compound is a derivative of 2-aminothiazole, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms .
Chemical Reactions Analysis
The 2-aminothiazole scaffold in the compound is a versatile entity in chemical reactions. It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Physical And Chemical Properties Analysis
The compound’s molecular weight is 439.463 Da . Further physical and chemical properties are not provided in the search results.
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus.
- Indole derivatives have demonstrated antimicrobial and antitubercular effects. Researchers have synthesized various scaffolds of indole for screening against bacterial and mycobacterial strains .
- Beyond the mentioned areas, indole derivatives also show antidiabetic, antimalarial, and anticholinesterase activities. Their diverse biological potential makes them intriguing candidates for further exploration .
Antiviral Activity
Antimicrobial and Antitubercular Activity
Other Biological Activities
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact target of this specific compound would depend on its precise structure and any modifications it might have.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids , while others might interact with different targets in the body
Biochemical pathways
Thiazole derivatives can potentially affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its precise structure and the biological target it interacts with.
Result of action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biological target it interacts with. Some thiazole derivatives have been found to have cytotoxic activity, suggesting they might cause cell death .
Future Directions
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-7-3-6-15(11-17)23-19(26)18(25)22-9-8-16-12-28-20(24-16)13-4-2-5-14(21)10-13/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVRBVOMXJNVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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